molecular formula C60H51N7O19 B12645367 Ristomycin A aglycone CAS No. 73201-25-9

Ristomycin A aglycone

Cat. No.: B12645367
CAS No.: 73201-25-9
M. Wt: 1174.1 g/mol
InChI Key: OYQWICYKFCGTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ristomycin A aglycone is a glycopeptide antibiotic derived from the parent compound ristomycin A. It is known for its complex structure, which includes multiple aromatic amino acids and a heptapeptide chain. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ristomycin A aglycone typically involves the hydrolysis of ristomycin A. This process can be achieved through acid hydrolysis, which breaks down the glycosidic bonds, releasing the aglycone portion of the molecule . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, under controlled temperatures to ensure the stability of the aglycone .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific bacterial strains, such as Amycolatopsis sp., which naturally produce ristomycin A. The fermentation broth is then subjected to acid hydrolysis to isolate the aglycone .

Mechanism of Action

The mechanism of action of ristomycin A aglycone involves the inhibition of cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing peptidoglycan chain. This results in weakened cell walls and ultimately, bacterial cell death . The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ristomycin A aglycone is unique due to its specific amino acid composition and the presence of multiple aromatic rings, which contribute to its potent antimicrobial activity. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

73201-25-9

Molecular Formula

C60H51N7O19

Molecular Weight

1174.1 g/mol

IUPAC Name

methyl 22-amino-2,18,26,31,44,47,49,64-octahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

InChI

InChI=1S/C60H51N7O19/c1-23-37(71)16-28-18-39(23)86-40-17-26(7-14-36(40)70)44(61)54(76)66-49-51(73)24-3-9-31(10-4-24)84-41-19-29-20-42(53(41)75)85-32-11-5-25(6-12-32)52(74)50-59(81)65-48(60(82)83-2)34-21-30(68)22-38(72)43(34)33-15-27(8-13-35(33)69)45(55(77)67-50)62-57(79)47(29)63-56(78)46(28)64-58(49)80/h3-22,44-52,68-75H,61H2,1-2H3,(H,62,79)(H,63,78)(H,64,80)(H,65,81)(H,66,76)(H,67,77)

InChI Key

OYQWICYKFCGTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C1OC3=C(C=CC(=C3)C(C(=O)NC4C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)NC8C9=CC(=C(C=C9)O)C1=C(C=C(C=C1O)O)C(NC(=O)C(C(C1=CC=C(O7)C=C1)O)NC8=O)C(=O)OC)NC(=O)C2NC4=O)O)O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.